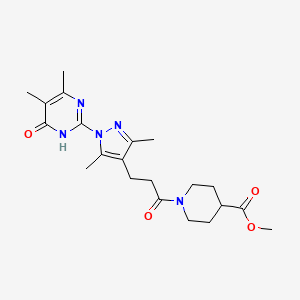![molecular formula C20H13Cl2FN2O B2835535 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-32-5](/img/structure/B2835535.png)
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole (CFBC) is a synthetic compound with a wide range of applications in scientific research. CFBC is a heterocyclic compound with a 1H-1,3-benzimidazole ring at its core, and is composed of a chloro-6-fluorobenzyloxy group and a 4-chlorophenyl group. CFBC has been studied extensively in recent years due to its potential use in the development of drugs and other compounds with medicinal properties.
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Anticancer Properties: This compound exhibits promising anticancer activity due to its benzimidazole core. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with DNA replication and induces apoptosis in cancer cells .
Antimicrobial Activity: The benzimidazole scaffold contributes to the compound’s antimicrobial potential. It has demonstrated efficacy against Gram-positive bacteria, fungi, and some drug-resistant strains. Researchers are investigating its use as a novel antimicrobial agent .
Materials Science
Organic Light-Emitting Diodes (OLEDs): The electron-rich benzimidazole moiety makes this compound a suitable candidate for OLEDs. Its fluorescence properties allow for efficient light emission, and researchers are exploring its incorporation into OLED materials .
Photovoltaic Applications: Researchers have synthesized derivatives of this compound for use in organic solar cells. Its electron-donating and accepting properties contribute to efficient charge separation and transport, enhancing photovoltaic performance .
Agrochemicals
Pesticides and Herbicides: The chloro- and fluorobenzyl groups in this compound make it an interesting candidate for developing agrochemicals. Studies have investigated its herbicidal and insecticidal properties, aiming for environmentally friendly alternatives .
Analytical Chemistry
Fluorescent Probes: Due to its fluorescence properties, this compound can serve as a fluorescent probe for detecting specific analytes. Researchers have explored its use in environmental monitoring and bioimaging .
Coordination Chemistry
Metal Complexes: The benzimidazole ligand can coordinate with transition metals, forming stable complexes. These complexes find applications in catalysis, sensing, and material science .
Drug Design and Discovery
Scaffold for Novel Compounds: Researchers use this benzimidazole derivative as a scaffold for designing new drug candidates. By modifying its substituents, they aim to create compounds with improved pharmacological properties .
Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride. Link NIST Chemistry WebBook. 2-Chloro-6-fluorobenzyl chloride. Link
Mécanisme D'action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives typically interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The presence of a benzylic position in the compound structure allows for resonance stabilization, which can influence the compound’s interaction with its targets .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological and clinical applications .
Pharmacokinetics
The presence of various functional groups in the benzimidazole structure can influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Benzimidazole derivatives are known to have diverse biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, and antidiabetic activities .
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-chlorophenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O/c21-14-10-8-13(9-11-14)20-24-18-6-1-2-7-19(18)25(20)26-12-15-16(22)4-3-5-17(15)23/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVNKOSHDERHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2OCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2835454.png)
![3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B2835458.png)
![3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2835459.png)
![2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2835463.png)


![N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2835467.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2835469.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2835470.png)
![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B2835475.png)